molecular formula C14H13N3O B11695485 N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11695485
M. Wt: 239.27 g/mol
InChI Key: UPVOAIFHOIEBDQ-MHWRWJLKSA-N
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Description

N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 2-methylbenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-methylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained by cooling the mixture and filtering the precipitate .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a pyridine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other Schiff base hydrazones .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-5-2-3-6-12(11)10-16-17-14(18)13-7-4-8-15-9-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

UPVOAIFHOIEBDQ-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CN=CC=C2

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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